molecular formula C13H10O4 B8738566 9-Methoxy-2-methyl-7h-furo[3,2-g]chromen-7-one CAS No. 5307-52-8

9-Methoxy-2-methyl-7h-furo[3,2-g]chromen-7-one

Cat. No. B8738566
Key on ui cas rn: 5307-52-8
M. Wt: 230.22 g/mol
InChI Key: VOZCJCUUGJFHJP-UHFFFAOYSA-N
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Patent
US04130568

Procedure details

To a solution of 0.70g. (3.02 mmoles) of 2-methyl-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 15 ml. of diphenyl ether was added 0.70 g. of 10% Pd/C. The mixture was heated under reflux for 6.0 hours, cooled, and filtered over Celite (washing with methanol). The methanol was removed from the filtrate by rotary evaporation, and the remaining solution of the product in diphenyl ether was diluted with 200 ml. of pet. ether. After standing overnight, the solid which separated was filtered off and washed with pet. ether to yield 9-methoxy-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one. Recrystallization from ethanol afforded an analytical sample, mp 149°-150°.
Name
2-methyl-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
3.02 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:17][C:5]2=[C:6]([O:15][CH3:16])[C:7]3[O:12][C:11](=[O:13])[CH:10]=[CH:9][C:8]=3[CH:14]=[C:4]2[CH2:3]1.C1(OC2C=CC=CC=2)C=CC=CC=1>[Pd]>[CH3:16][O:15][C:6]1[C:7]2[O:12][C:11](=[O:13])[CH:10]=[CH:9][C:8]=2[CH:14]=[C:4]2[CH:3]=[C:2]([CH3:1])[O:17][C:5]=12

Inputs

Step One
Name
2-methyl-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
3.02 mmol
Type
reactant
Smiles
CC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6.0 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over Celite (washing with methanol)
CUSTOM
Type
CUSTOM
Details
The methanol was removed from the filtrate by rotary evaporation
ADDITION
Type
ADDITION
Details
the remaining solution of the product in diphenyl ether was diluted with 200 ml
CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with pet. ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C2C(=CC=3C=CC(OC31)=O)C=C(O2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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